molecular formula C7H7FN2O B14860384 1-(3-Amino-6-fluoropyridin-2-YL)ethanone

1-(3-Amino-6-fluoropyridin-2-YL)ethanone

Cat. No.: B14860384
M. Wt: 154.14 g/mol
InChI Key: IYJBNFNYXKMEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-6-fluoropyridin-2-yl)ethanone is a pyridine derivative featuring an acetyl group at the 1-position, an amino group at the 3-position, and a fluorine atom at the 6-position of the pyridine ring.

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

1-(3-amino-6-fluoropyridin-2-yl)ethanone

InChI

InChI=1S/C7H7FN2O/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,9H2,1H3

InChI Key

IYJBNFNYXKMEKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-6-fluoropyridin-2-YL)ethanone typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, where an amino group on the pyridine ring is replaced by a fluorine atom using diazonium salts and fluoroboric acid . Another method involves the direct fluorination of pyridine using selective fluorinating agents .

Industrial Production Methods: Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of high-pressure and high-temperature conditions can improve the yield and selectivity of the desired fluorinated product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-6-fluoropyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

1-(3-Amino-6-fluoropyridin-2-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-6-fluoropyridin-2-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features and properties of 1-(3-Amino-6-fluoropyridin-2-yl)ethanone with its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
This compound -NH₂ (3), -F (6), -COCH₃ (1) C₇H₇F₂N₂O 186.15 (calc.) Potential H-bond donor (NH₂); electronic modulation
1-(6-Chloro-3-fluoropyridin-2-yl)ethanone -Cl (6), -F (3), -COCH₃ (1) C₇H₅ClFNO 173.57 Halogenated; used in agrochemical synthesis
1-(3-Chloro-5-fluoropyridin-2-yl)ethanone -Cl (3), -F (5), -COCH₃ (1) C₇H₅ClFNO 173.57 Limited toxicity data; halogenated analog
1-(6-Trifluoromethylpyridin-3-yl)ethanone -CF₃ (6), -COCH₃ (1) C₈H₆F₃NO 189.13 Lipophilic (CF₃); pharmaceutical intermediate
2-Acetyl-3-fluoropyridine -F (3), -COCH₃ (2) C₇H₆FNO 153.13 Electron-deficient ring; catalyst in organic reactions

Key Observations:

  • Substituent Position Effects: The position of fluorine and amino groups significantly alters electronic distribution. For example, 2-Acetyl-3-fluoropyridine () has a fluorine at position 3, creating a sterically hindered acetyl group at position 2, whereas the target compound’s amino group at position 3 enhances solubility via hydrogen bonding.
  • Halogen vs.
  • Trifluoromethyl Groups: The CF₃ group in 1-(6-Trifluoromethylpyridin-3-yl)ethanone () introduces strong electron-withdrawing effects and lipophilicity, making it suitable for crossing biological membranes.

Physicochemical Properties

  • Solubility: The amino group in the target compound enhances water solubility compared to halogenated analogs (e.g., ), which rely on polar organic solvents.
  • Thermal Stability : Compounds with trifluoromethyl groups () exhibit higher predicted boiling points (~444.5°C) due to increased molecular weight and intermolecular forces.
  • Acidity/Basicity: The pKa of 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone () is 3.53, suggesting moderate basicity, whereas the amino group in the target compound may confer higher basicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.